molecular formula C8H15NO2 B12630115 Methyl 3-[(prop-2-en-1-yl)amino]butanoate

Methyl 3-[(prop-2-en-1-yl)amino]butanoate

Cat. No.: B12630115
M. Wt: 157.21 g/mol
InChI Key: JRKYCXKKTZJGOM-UHFFFAOYSA-N
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Description

Methyl 3-[(prop-2-en-1-yl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an amino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(prop-2-en-1-yl)amino]butanoate typically involves the esterification of 3-[(prop-2-en-1-yl)amino]butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The use of flow microreactors has been shown to enhance the synthesis of esters, making it a viable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(prop-2-en-1-yl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[(prop-2-en-1-yl)amino]butanoic acid.

    Reduction: 3-[(prop-2-en-1-yl)amino]butanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[(prop-2-en-1-yl)amino]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(prop-2-en-1-yl)amino]butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in organic synthesis, providing opportunities for the development of new compounds with diverse applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-(prop-2-enylamino)butanoate

InChI

InChI=1S/C8H15NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,7,9H,1,5-6H2,2-3H3

InChI Key

JRKYCXKKTZJGOM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)NCC=C

Origin of Product

United States

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